REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([Cl:15])=[O:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)CCC(=O)O
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Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture is stirred for 30' at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
refluxed for 1 h 30',
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum to an oil
|
Type
|
CUSTOM
|
Details
|
each time evaporating to dryness
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)CCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |